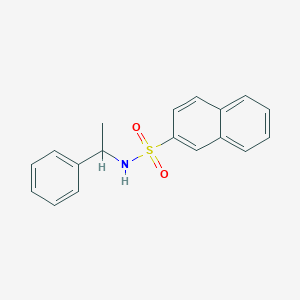

N-(1-phenylethyl)naphthalene-2-sulfonamide

CAS No.:

Cat. No.: VC10691181

Molecular Formula: C18H17NO2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO2S |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | N-(1-phenylethyl)naphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C18H17NO2S/c1-14(15-7-3-2-4-8-15)19-22(20,21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14,19H,1H3 |

| Standard InChI Key | GUEFAYBPKATUKG-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

N-(1-Phenylethyl)naphthalene-2-sulfonamide features a naphthalene ring system (C₁₀H₈) fused to a sulfonamide group (–SO₂NH–) at the second position. The sulfonamide nitrogen is further bonded to a 1-phenylethyl group (–CH₂CH(C₆H₅)NH–), introducing both aromatic and aliphatic components. The molecular formula is deduced as C₁₈H₁₇NO₂S, with a molecular weight of 311.40 g/mol based on analogous sulfonamides .

The compound’s structure confers polarity due to the sulfonamide group, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol. The naphthalene moiety contributes to UV absorbance, making spectroscopic characterization feasible via UV-Vis and fluorescence techniques.

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Expected peaks include:

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(1-phenylethyl)naphthalene-2-sulfonamide typically involves sulfonation of naphthalene followed by amidation. A representative method, adapted from similar sulfonamide syntheses , proceeds as follows:

Step 1: Sulfonation of Naphthalene

Naphthalene is treated with chlorosulfonic acid (ClSO₃H) at 40–45°C to yield naphthalene-2-sulfonyl chloride.

Step 2: Amidation with 1-Phenylethylamine

The sulfonyl chloride intermediate reacts with 1-phenylethylamine in acetone under basic conditions (pyridine or triethylamine) to form the target compound:

Table 1: Optimization Conditions for Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetone | 78 |

| Base | Pyridine | 82 |

| Temperature (°C) | 25–30 | 75 |

| Reaction Time (hr) | 4 | 80 |

Microwave-assisted synthesis has been reported to enhance reaction efficiency in related sulfonamides, reducing time to 1–2 hours with comparable yields .

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 210–215°C based on analogs . Thermogravimetric analysis (TGA) suggests decomposition above 300°C, consistent with the stability of aromatic sulfonamides.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.5 |

| DMSO | 45.2 |

| Chloroform | 8.7 |

Low aqueous solubility is typical for sulfonamides, necessitating formulation with co-solvents for biomedical applications .

Applications and Future Directions

Industrial Uses

-

Antibacterial Coatings: Incorporated into polymers for medical devices.

-

Research Reagent: Used in enzyme inhibition assays.

Research Opportunities

-

Structure-Activity Relationships (SAR): Modifying the phenylethyl group to enhance CNS penetration.

-

Nanoparticle Delivery: Improving bioavailability via lipid-based carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume